molecular formula C15H14N2O4 B10851905 N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide

N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide

Cat. No.: B10851905
M. Wt: 286.28 g/mol
InChI Key: NBSITGWGPCATOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction conditions involve the use of ultrasonic irradiation, which enhances the reaction rate and yield.

Chemical Reactions Analysis

N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-Hydroxycarbamoylmethyl-4-phenoxy-benzamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]-4-phenoxybenzamide

InChI

InChI=1S/C15H14N2O4/c18-14(17-20)10-16-15(19)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9,20H,10H2,(H,16,19)(H,17,18)

InChI Key

NBSITGWGPCATOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC(=O)NO

Origin of Product

United States

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